

Physical and chemical properties of 6-Piperidinonicotinic acid

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Compound of Interest

Compound Name: **6-Piperidinonicotinic acid**

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An In-depth Technical Guide to **6-Piperidinonicotinic Acid**

Abstract

6-Piperidinonicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.^{[1][2]} It features a piperidine ring attached to the 6-position of a pyridine-3-carboxylic acid (nicotinic acid) core, creating a versatile scaffold for the synthesis of novel pharmaceutical candidates.^[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **6-Piperidinonicotinic acid**, along with relevant experimental methodologies, synthesis pathways, and its applications in research.

Chemical and Physical Properties

The properties of **6-Piperidinonicotinic acid** are summarized below. The compound's structure, incorporating both a basic piperidine ring and an acidic carboxylic acid group, suggests unique solubility and reactivity characteristics.^[2]

| Property | Value | Source |
|-------------------|--|---|
| IUPAC Name | 6-(piperidin-1-yl)pyridine-3-carboxylic acid | [1] |
| Synonyms | 6-Piperidin-1-ylnicotinic acid, 6-(1-Piperidinyl)pyridine-3-carboxylic acid, Buttpark 99\12-83 | [2] |
| CAS Number | 120800-50-2 | [1] [2] |
| Molecular Formula | C ₁₁ H ₁₄ N ₂ O ₂ | [1] [2] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | White powder (based on related compounds) | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | [4] |
| Solubility | Expected to be soluble in polar solvents | [2] |
| pKa | Not available | |
| logP | Not available | |

Spectroscopic Analysis

While specific spectra for **6-Piperidinonicotinic acid** are not provided in the search results, characteristic spectroscopic features can be predicted based on its functional groups.

- Infrared (IR) Spectroscopy: Expected characteristic vibrational frequencies include a broad O-H stretch for the hydrogen-bonded carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), C=C and C=N stretches for the pyridine ring (1400-1600 cm⁻¹), and C-H stretches for the aliphatic piperidine and aromatic pyridine rings (2850-3100 cm⁻¹).[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum would show distinct signals for the protons on the pyridine ring, typically in the aromatic region (downfield). The protons on the piperidine ring would appear as multiplets in the aliphatic region (upfield). The carboxylic acid proton would likely be a broad singlet.
- ^{13}C NMR: The spectrum would show signals for the carbonyl carbon of the carboxylic acid, carbons of the pyridine ring, and the aliphatic carbons of the piperidine ring.

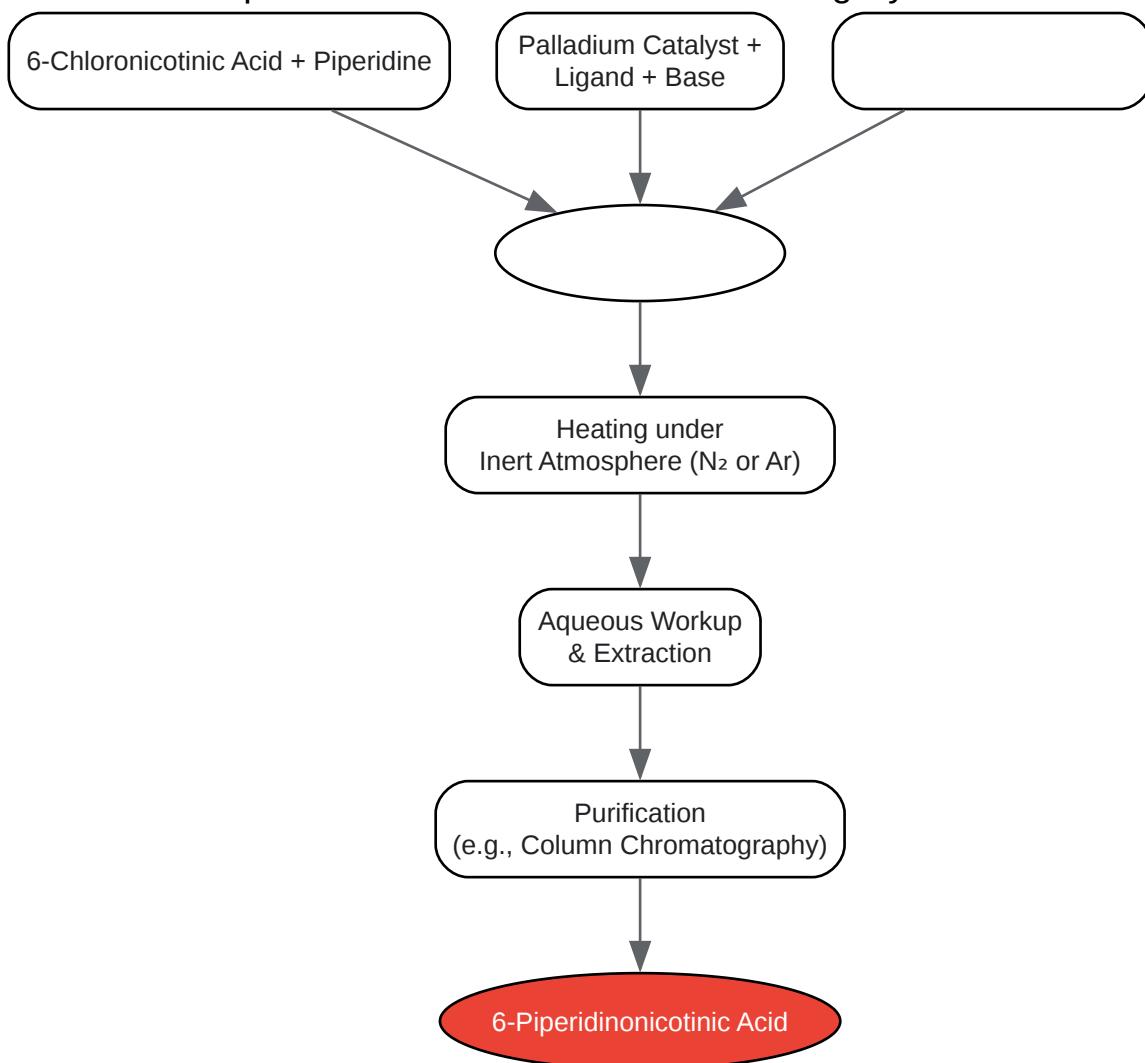
Synthesis and Reactivity

6-Piperidinonicotinic acid is a derivative of nicotinic acid and can be synthesized through various organic reactions.[\[1\]](#)

Synthesis Pathway: Buchwald-Hartwig Amination

A common method for synthesizing compounds of this type is the Buchwald-Hartwig amination. This involves a palladium-catalyzed cross-coupling reaction between an aryl halide (6-chloronicotinic acid) and an amine (piperidine).[\[1\]](#)

Conceptual Workflow for Buchwald-Hartwig Synthesis

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Caption: Buchwald-Hartwig synthesis workflow.

Experimental Protocol: Synthesis

A generalized protocol for the Buchwald-Hartwig amination to synthesize **6-Piperidinonicotinic acid** is as follows:

- Preparation: To an oven-dried reaction vessel, add 6-chloronicotinic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

- Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
- Addition of Reactants: Add anhydrous solvent (e.g., dioxane) followed by piperidine via syringe.
- Reaction: Heat the mixture to the required temperature (e.g., 100 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Workup: Cool the mixture to room temperature, dilute with water, and neutralize with acid. Extract the product into an organic solvent.
- Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to yield pure **6-Piperidinonicotinic acid**.

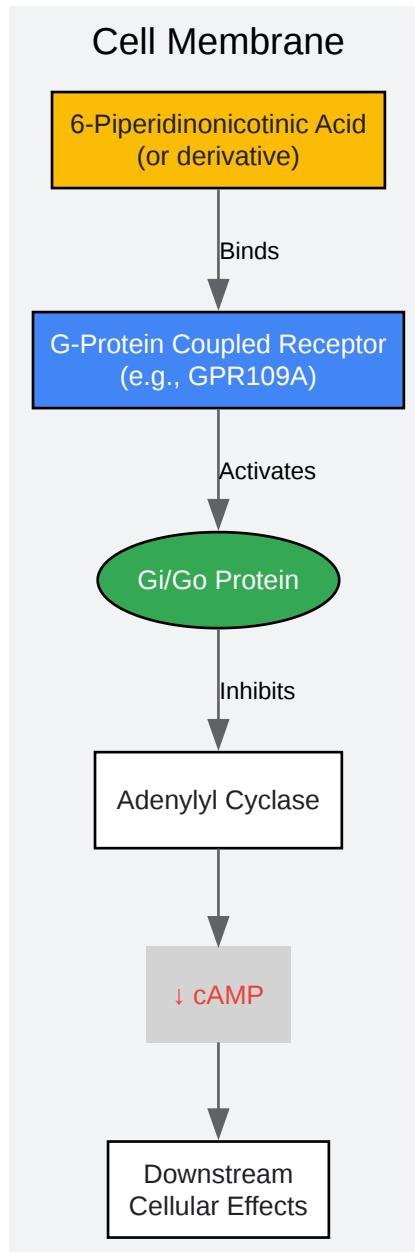
Applications in Research and Drug Development

6-Piperidinonicotinic acid serves as a "privileged scaffold" in medicinal chemistry.^[1] Its structure is a key building block for synthesizing more complex molecules with potential biological activity.^{[1][2]} It is particularly valuable in the development of:

- Kinase inhibitors
- Receptor modulators
- Other biologically active small molecules^[1]

While specific receptor binding data for **6-Piperidinonicotinic acid** is not widely published, its parent compound, nicotinic acid, is a known agonist for the G-protein coupled receptor GPR109A (also known as HCA₂).^[1] The structural modifications in **6-Piperidinonicotinic acid** would significantly alter its binding properties, making it a target for structure-activity relationship (SAR) studies.^[1]

Hypothetical Signaling Pathway

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Caption: Hypothetical GPCR signaling pathway.

Safety and Handling

Safety information for the closely related compound 2-Piperidinonicotinic acid indicates that it may be harmful by inhalation, in contact with skin, and if swallowed.[4] It may also cause eye,

skin, and respiratory system irritation.[4]

- Handling: Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Use in a well-ventilated area.[4]
- Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as oxidizing agents and bases.[4]

Experimental Protocols

Melting Point Determination

A standard laboratory procedure for determining the melting point of a solid compound like **6-Piperidinonicotinic acid** is as follows:

- Sample Preparation: Ensure the sample is dry and finely powdered.
- Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in a melting point apparatus.
- Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

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